molecular formula C10H14N2O2S B2563853 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one CAS No. 21582-70-7

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

Cat. No.: B2563853
CAS No.: 21582-70-7
M. Wt: 226.29
InChI Key: BOEGUIVLZBQPKW-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a heterocyclic compound with a unique structure that combines a quinazolinone core with a hydroxyethyl and sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-mercaptoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran
  • Piperazine, 1-(2-hydroxyethyl)

Uniqueness

1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is unique due to its combination of a quinazolinone core with hydroxyethyl and sulfanylidene groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-6-5-12-8-4-2-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGUIVLZBQPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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